![molecular formula C14H14N4O2S B2628996 N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953012-17-4](/img/structure/B2628996.png)
N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-methylpyridin-2-yl group linked via an acetamide bridge to a thiazolo[3,2-a]pyrimidin-5-one heterocyclic system. The compound’s structure combines a pyridine moiety, known for its role in hydrogen bonding and π-stacking interactions, with a fused thiazolo-pyrimidinone ring system, which may confer enhanced electronic and steric properties compared to simpler auxin-mimicking compounds.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-2-4-15-11(6-9)17-12(19)7-10-8-21-14-16-5-3-13(20)18(10)14/h2-6,10H,7-8H2,1H3,(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEIGHDTKXKHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2CSC3=NC=CC(=O)N23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. With the molecular formula and a molecular weight of 302.35 g/mol, this compound is classified within a class of heterocyclic compounds that exhibit diverse pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines, including this compound, show significant antimicrobial properties. A study demonstrated that compounds within this class exhibited notable activity against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | Escherichia coli | 75 µg/mL |
Compound 1 | Staphylococcus aureus | 100 µg/mL |
Compound 3 | Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that thiazolo[3,2-a]pyrimidines could be promising candidates for the development of new antimicrobial agents .
Anti-inflammatory and Antioxidant Properties
The thiazolo[3,2-a]pyrimidine scaffold has also been linked to anti-inflammatory and antioxidant activities. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests their potential utility in treating inflammatory diseases .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, one study reported that certain derivatives induced apoptosis in leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM. This indicates a promising avenue for further research into their use as chemotherapeutic agents .
Synthesis and Characterization
A study focused on synthesizing new derivatives of thiazolopyrimidines through ammonium acetate-assisted methods. The synthesized compounds were characterized using various spectroscopic techniques and X-ray crystallography. The resulting structures revealed interactions such as C-H...O and C-H...π which are crucial for biological activity .
Comparative Studies
Comparative studies among various thiazolo[3,2-a]pyrimidine derivatives have been conducted to evaluate their biological activities systematically. These studies often involve assessing the structure-activity relationship (SAR) to determine how modifications to the compound affect its efficacy against specific biological targets .
Applications De Recherche Scientifique
Pharmacological Activities
-
Antimicrobial Activity :
Recent studies have indicated that compounds similar to N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibit significant antibacterial and antifungal properties. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . -
Anticancer Potential :
The compound's structural similarity to known anticancer agents suggests its potential as an anticancer drug. Research indicates that thiazolopyrimidine derivatives can inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest . The ability to target cancer biomarkers such as dipeptidyl peptidase 4 (DPP-4) further enhances its therapeutic profile in oncology . -
Enzyme Inhibition :
Enzymatic pathways involving DPP-4 are critical in metabolic diseases such as diabetes. Compounds that inhibit DPP-4 can lead to improved glycemic control and are currently being explored for their role in diabetes management .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL against several pathogens, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In vitro studies on thiazolopyrimidine derivatives revealed that they could selectively induce apoptosis in human cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies with fewer side effects compared to conventional chemotherapy agents .
Table 1: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
The compound’s closest structural analogs include synthetic auxin agonists such as compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) and compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide), both studied for their auxin-like activity . Key differences and implications are outlined below:
Table 1: Structural and Hypothesized Functional Differences
Key Observations:
Substituent Effects on Bioactivity: The target compound’s thiazolo-pyrimidinone group replaces the chlorophenoxy motifs of compounds 533 and 602. Chlorophenoxy groups (as in 533 and 602) are associated with strong auxin-like activity but may exhibit off-target effects due to their planar, hydrophobic nature. The heterocyclic system in the target compound could enhance specificity through unique hydrogen-bonding patterns .
The thiazolo-pyrimidinone system may introduce additional hydrogen-bond acceptors (e.g., ring carbonyl groups), improving solubility in polar solvents compared to chlorophenoxy derivatives.
Metabolic Stability: Chlorinated aromatic groups (as in 533 and 602) are prone to oxidative metabolism, whereas the thiazolo-pyrimidinone ring may confer greater metabolic stability due to its electron-deficient heterocyclic core, which resists enzymatic degradation.
Q & A
Q. How can the crystal structure of this compound be determined experimentally, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Data collection should use a high-resolution diffractometer, and refinement can be performed using SHELXL (part of the SHELX suite), which is robust for small-molecule crystallography . Hydrogen-bonding patterns should be analyzed using graph-set theory to identify supramolecular interactions (e.g., dimerization motifs) . For accuracy, refine against high-resolution data (≤ 1.0 Å) and validate using tools like PLATON or Mercury.
Q. What statistical methods are optimal for designing synthesis experiments to optimize yield?
- Methodological Answer : Employ Design of Experiments (DoE) frameworks, such as factorial designs or response surface methodology, to minimize trial-and-error approaches. For example:
Q. How can computational methods predict the compound’s physicochemical properties?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to estimate:
- LogP (lipophilicity) via COSMO-RS.
- pKa using thermodynamic cycles.
- Hydrogen-bond acceptor/donor counts for solubility assessment.
Tools like Gaussian or ORCA are recommended. Validate predictions with experimental HPLC and potentiometric titrations .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data (NMR) and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution versus solid-state rigidity.
- Step 1 : Perform variable-temperature NMR to detect conformational changes.
- Step 2 : Compare DFT-calculated NMR chemical shifts (using GIAO method) with experimental data.
- Step 3 : Analyze hydrogen-bonding networks in the crystal structure to explain stabilization of specific tautomers .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism at vulnerable sites (e.g., pyrimidine ring).
- In Vitro Assays : Use liver microsomes or CYP450 inhibition screens to identify metabolic hotspots.
- Computational ADMET : Predict metabolic pathways with software like Schrödinger’s ADMET Predictor or MetaCore .
Q. How to design a robust synthetic route for derivatives with modified thiazolo-pyrimidine cores?
- Methodological Answer :
- Retrosynthetic Analysis : Prioritize modular steps (e.g., Suzuki coupling for aryl substitutions).
- Reaction Optimization : Apply high-throughput screening (HTS) with automated liquid handlers to test >100 conditions (solvent, catalyst, temperature) in parallel.
- Characterization : Use LC-MS/MS for real-time monitoring of intermediates .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.